molecular formula C20H18N4 B2446605 5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890616-83-8

5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2446605
CAS No.: 890616-83-8
M. Wt: 314.392
InChI Key: MTMQAOOOKSFIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, which includes a pyrazole ring fused with a pyrimidine ring, contributes to its biological activity and makes it a valuable target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3-aminopyrazoles with formylated acetophenones. The reaction is carried out under reflux conditions at approximately 60°C, assisted by potassium hydrogen sulfate in aqueous media . The resulting aminopyrazoles are then reacted with various aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride to create a series of novel pyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,6-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which contributes to its distinct pharmacological profile. Unlike zaleplon, indiplon, and ocinaplon, which are primarily used for their sedative and anxiolytic effects, this compound is primarily studied for its anticancer, anti-inflammatory, and antimicrobial properties.

Properties

IUPAC Name

5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-14-15(2)22-20-18(16-9-5-3-6-10-16)13-21-24(20)19(14)23-17-11-7-4-8-12-17/h3-13,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMQAOOOKSFIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.